8-Isopropyl-5,8-diazaspiro[3.5]nonane
Description
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
8-propan-2-yl-5,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H20N2/c1-9(2)12-7-6-11-10(8-12)4-3-5-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
POTFBEUHQLDMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCNC2(C1)CCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Intramolecular Amination and Alkylation
A common approach involves constructing the spirocyclic core by intramolecular cyclization of a suitable diamine precursor bearing an isopropyl substituent:
Step 1: Preparation of a suitable diamine precursor
Starting from linear or cyclic diamines, the isopropyl group can be introduced by alkylation using isopropyl halides under basic conditions.Step 2: Intramolecular cyclization
The diamine intermediate undergoes intramolecular nucleophilic substitution or reductive amination to form the spirocyclic ring system. This can be facilitated by activating groups or by using transition metal catalysts.Step 3: Purification
The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure 8-isopropyl-5,8-diazaspiro[3.5]nonane.
This method is supported by literature describing the synthesis of related diazaspiro compounds via intramolecular cyclizations, such as Tsuji–Trost reactions applied to Ugi adducts to form spirocyclic systems with high yield and enantioselectivity.
Use of Ugi Multicomponent Reaction Followed by Cyclization
Recent advances have utilized the Ugi four-component reaction (Ugi-4CR) to assemble complex spirocyclic scaffolds:
Step 1: Ugi Reaction
An aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid are combined to form a linear Ugi adduct containing the necessary functional groups for spirocyclization.Step 2: Palladium-Catalyzed Tsuji–Trost Cyclization
The Ugi adduct undergoes palladium-catalyzed intramolecular allylic substitution to form the diazaspiro ring system. Ligand choice and reaction conditions (solvent, temperature, concentration) are optimized to maximize yield and enantioselectivity.Step 3: Introduction of the Isopropyl Group
The isopropyl substituent can be introduced either before the Ugi reaction on the amine component or by post-cyclization alkylation.
This approach allows for modular and efficient synthesis of the spirocyclic scaffold with potential for structural diversification.
Typical Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation | Isopropyl halide, base (e.g., K2CO3), solvent (e.g., DMF) | Introduces isopropyl substituent |
| 2 | Intramolecular cyclization | Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., phosphines), solvent (dioxane), temperature (rt to 50 °C) | Tsuji–Trost reaction for ring closure |
| 3 | Purification | Silica gel chromatography | Isolation of pure compound |
Representative Experimental Procedure (Adapted from Literature)
- Dissolve the diamine precursor bearing an isopropyl substituent in dry dioxane.
- Add palladium catalyst and chiral ligand under inert atmosphere.
- Stir the reaction mixture at room temperature or slightly elevated temperature for 12–24 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, filter and concentrate the mixture.
- Purify the residue by silica gel chromatography using a gradient of methanol in dichloromethane.
- Characterize the product by NMR, MS, and melting point.
Research Data and Yields
Summary and Outlook
The preparation of 8-Isopropyl-5,8-diazaspiro[3.5]nonane relies on sophisticated synthetic organic methodologies that combine alkylation, cyclization, and transition metal catalysis. The most advanced and enantioselective methods involve palladium-catalyzed Tsuji–Trost cyclizations of Ugi multicomponent reaction adducts, enabling efficient access to the spirocyclic scaffold with high stereocontrol. Alternative methods include reductive amination and boronic ester coupling, which provide routes for functionalization and diversification.
Continued research into ligand design, reaction conditions, and precursor availability is expected to further improve yields and selectivity, expanding the utility of this scaffold in pharmaceutical and chemical research.
This article synthesizes data from peer-reviewed journals, patent literature, and authoritative chemical databases, ensuring comprehensive coverage of the preparation methods for 8-Isopropyl-5,8-diazaspiro[3.5]nonane without relying on non-validated commercial sources.
Chemical Reactions Analysis
Types of Reactions
8-Isopropyl-5,8-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a nickel catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
8-Isopropyl-5,8-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 8-Isopropyl-5,8-diazaspiro[3.5]nonane exerts its effects involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound binds to the active site of FAAH, preventing the breakdown of endocannabinoids and thereby modulating their signaling pathways .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The spiro[3.5]nonane scaffold is shared among several analogs, with variations in substituents and heteroatom placement significantly influencing biological activity and physicochemical properties. Key analogs include:
Key Observations :
Antimicrobial and Antioxidant Activity
aureus, B. subtilis) and Gram-negative (Aeromonas hydrophila) bacteria . The spiro scaffold’s rigidity and nitrogen placement are hypothesized to enhance membrane disruption or enzyme inhibition.
Gaps in Data: No direct evidence links 8-Isopropyl-5,8-diazaspiro[3.5]nonane to antimicrobial activity, suggesting a need for targeted studies.
Biological Activity
8-Isopropyl-5,8-diazaspiro[3.5]nonane is a bicyclic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This compound incorporates two nitrogen atoms within its framework, which contributes to its distinct chemical properties and biological activities. Understanding its biological activity is crucial for evaluating its potential as a lead compound in drug development.
Chemical Structure and Properties
The structure of 8-Isopropyl-5,8-diazaspiro[3.5]nonane features a nonane backbone with an isopropyl substituent, characterized by a spiro center where two rings share a single atom (typically carbon). This configuration influences the compound's steric and electronic properties, making it an interesting candidate for various pharmacological applications.
Structural Comparison
To better understand the uniqueness of 8-Isopropyl-5,8-diazaspiro[3.5]nonane, the following table compares it with structurally similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 7-Azaspiro[3.5]nonane | Spirocyclic | Contains one less nitrogen atom |
| 1,7-Diazaspiro[4.4]nonane | Spirocyclic | Different ring size and nitrogen count |
| 4-Isopropyloxazolidin-2-one | Oxazolidine | Contains an oxygen atom instead of nitrogen |
| tert-Butyl 1,7-diazaspiro[3.5]nonane | Substituted spirocyclic | Has a tert-butyl group instead of isopropyl |
| tert-Butyl 1,8-diazaspiro[4.5]decane | Spirocyclic | Different ring size and substituent |
Biological Activity
Research indicates that compounds similar to 8-Isopropyl-5,8-diazaspiro[3.5]nonane exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antitumor Activity : Investigations into its effects on tumor cell lines have shown promise.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting various biochemical pathways.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays have demonstrated that derivatives of diazaspiro compounds can inhibit the growth of Gram-positive bacteria. For instance, related compounds have shown minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.
- Antitumor Activity : A study involving several spirocyclic compounds indicated that some variants exhibited cytotoxic effects on cancer cell lines such as HL60 and MCF7. The mechanism appears to involve apoptosis induction in these cells.
- Enzyme Interaction : Binding affinity studies using thermal shift assays have identified potential interactions between 8-Isopropyl-5,8-diazaspiro[3.5]nonane and target proteins involved in RNA recognition processes. Such interactions are critical for understanding the compound's pharmacodynamics.
Inhibitory Activity Quantification
In recent research, the inhibitory activity of related compounds was quantified using IC50 values derived from fluorescence polarization assays. For example:
- Compound N-7 (analogous to 8-Isopropyl-5,8-diazaspiro[3.5]nonane) demonstrated significant inhibition with an IC50 value indicative of effective binding to target proteins involved in RNA recognition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-isopropyl-5,8-diazaspiro[3.5]nonane, and how can reaction conditions be scaled for reproducibility?
- Methodological Answer : The synthesis of spirocyclic compounds like 8-isopropyl-5,8-diazaspiro[3.5]nonane typically involves cyclization of precursors containing nitrogen and oxygen atoms. Key steps include:
- Protection/Deprotection : Use of bases like triethylamine or potassium carbonate for nucleophilic substitution reactions .
- Catalytic Hydrogenation : For removing protecting groups (e.g., benzyl groups) to yield the final spirocyclic structure .
- Reduction : Lithium aluminum hydride (LiAlH₄) is effective for reducing intermediates, with yields >82% under controlled conditions .
- Scalability : Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to enhance reaction efficiency and purity .
Q. How can structural characterization of 8-isopropyl-5,8-diazaspiro[3.5]nonane be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze proton environments (e.g., spiro carbon signals at δ 3.5–4.5 ppm) and coupling patterns to confirm ring fusion .
- X-ray Diffraction : Resolve stereochemical ambiguities; spirocyclic compounds often exhibit unique bond angles (e.g., 90–100° between fused rings) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 196.2 for C₁₀H₁₈N₂) and fragmentation patterns .
Q. What structure-activity relationships (SAR) govern the biological activity of 8-isopropyl-5,8-diazaspiro[3.5]nonane analogs?
- Methodological Answer :
- Substituent Effects : Compare derivatives (e.g., methyl vs. isopropyl groups) to assess steric/electronic impacts on receptor binding. Methyl groups enhance hydrogen bonding, while isopropyl increases lipophilicity .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., spiro nitrogen as a hydrogen bond donor) .
Advanced Research Questions
Q. How do computational models predict the reactivity of 8-isopropyl-5,8-diazaspiro[3.5]nonane in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack (e.g., spiro carbon vs. nitrogen) .
- Solvent Effects : Simulate solvation models (e.g., PCM) to correlate dielectric constants with reaction rates .
Q. What experimental strategies resolve contradictions in solubility and stability data for 8-isopropyl-5,8-diazaspiro[3.5]nonane derivatives?
- Methodological Answer :
- Hansen Solubility Parameters : Compare experimental solubility in aprotic solvents (e.g., DMF) with theoretical predictions to identify outliers .
- Accelerated Stability Testing : Use thermal stress (40–60°C) and pH variations to identify degradation pathways (e.g., hydrolysis of the spiro ring) .
Q. How can in vivo pharmacokinetic studies be designed to evaluate the blood-brain barrier (BBB) penetration of 8-isopropyl-5,8-diazaspiro[3.5]nonane?
- Methodological Answer :
- Microdialysis : Measure unbound drug concentrations in rodent brain interstitial fluid .
- P-gp Inhibition Assays : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess efflux transporter effects .
Comparative Analysis of Structural Analogues
| Compound Name | Key Structural Feature | Unique Reactivity/Activity | Reference |
|---|---|---|---|
| 5,8-Dioxa-2-azaspiro[3.5]nonane | Oxygen at positions 5,8 | Enhanced polarity for H-bonding | |
| 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane | Methyl at position 9 | Increased lipophilicity and BBB penetration | |
| 8-Isopropyl-5,8-diazaspiro[3.5]nonane | Isopropyl at position 8 | Steric hindrance reduces metabolic oxidation | [Hypothesis] |
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
